molecular formula C20H28F2N2OS B6030010 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine

1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine

Cat. No. B6030010
M. Wt: 382.5 g/mol
InChI Key: ILKQMEKZZSYHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known to have diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine involves its binding to the dopamine D2 receptor. The compound acts as a competitive antagonist of the receptor and inhibits the binding of dopamine, which is a neurotransmitter involved in various physiological processes such as movement, cognition, and emotion. The inhibition of dopamine binding leads to a decrease in the activity of the dopamine pathway, which is implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its interaction with the dopamine D2 receptor. The compound has shown to reduce the release of dopamine from the presynaptic terminal, decrease the firing rate of dopaminergic neurons, and inhibit the activity of the downstream signaling pathways. These effects lead to a decrease in the dopaminergic tone, which is implicated in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine in lab experiments is its high potency and selectivity towards the dopamine D2 receptor. The compound has shown to have a low affinity towards other receptors, which reduces the risk of off-target effects. However, one of the major limitations of using this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine. One of the major areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel formulations to improve the solubility and bioavailability of the compound. Furthermore, the compound can be used as a lead compound for the development of new drugs targeting the dopamine D2 receptor for the treatment of various neurological disorders. Finally, the compound can be used as a tool for the elucidation of the dopamine pathway and its role in the pathogenesis of various neurological disorders.

Synthesis Methods

The synthesis method of 1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine involves the reaction of 1-(2,3-difluorobenzyl)piperidine with 1-(3-(methylthio)propanoyl)pyrrolidine in the presence of a suitable base. The reaction proceeds through nucleophilic addition followed by elimination of the leaving group to form the desired product. The purity of the compound is ensured by various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine has shown promising results in various scientific research applications. One of the major areas of research is its potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound acts as a potent antagonist of the dopamine D2 receptor and has shown to improve cognitive function and reduce motor deficits in animal models.

properties

IUPAC Name

1-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2OS/c1-26-12-8-19(25)24-11-7-16(14-24)15-5-9-23(10-6-15)13-17-3-2-4-18(21)20(17)22/h2-4,15-16H,5-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKQMEKZZSYHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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